

Quantitative Data on Tomatidine Metabolites In Vivo

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Compound Focus: Tomatidine

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The following table consolidates findings from key animal studies. The pig study is particularly relevant for human translation due to physiological similarities [1].

Matrix / Model	Metabolite(s) Detected (Phase)	Average Concentration	Key Findings
Pig Plasma [1]	Total Steroidal Alkaloids (Phase I & II)	107.7 nmol/L	Phase I metabolites (hydroxylated, dehydrogenated) were predominant over Phase II (sulfonated, glucuronidated).
	Acetoxyhydroxytomatidine (Phase I)	~40 nmol/L	One of the most abundant single metabolites identified.
	Hydroxytomatidine (Phase I)	~25 nmol/L	A major Phase I metabolite.
	Sulfonated Acetoxyhydroxytomatidine (Phase II)	Detected	First reported in vivo; indicates sulfonation is a metabolic pathway.

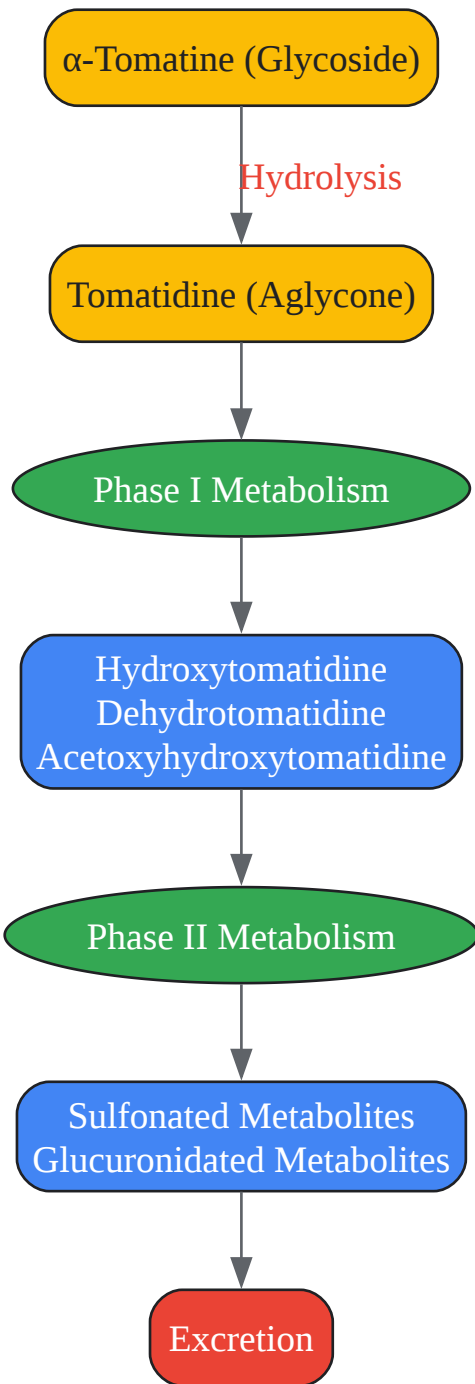
Matrix / Model	Metabolite(s) Detected (Phase)	Average Concentration	Key Findings
Mouse Tumor Tissue (85As2 cell model) [2]	Tomatidine (Parent Aglycone)	N/A (Detected in tumors)	Diet containing 0.05% (w/w) tomatidine led to detectable levels in tumors and significantly inhibited tumor growth.

Metabolites and Pathways

Research indicates that tomato steroidal alkaloids like α -tomatine are rapidly hydrolyzed in the body to **tomatidine** (the aglycone), which then undergoes further metabolism [1] [3].

- **Phase I Metabolism (Functionalization):** This is the primary pathway. **Tomatidine** undergoes reactions like **hydroxylation** (addition of -OH groups) and **dehydrogenation** (formation of double bonds, e.g., **tomatidine** to dehydrotomatidine/tomatidenol) [1] [3].
- **Phase II Metabolism (Conjugation):** Phase I metabolites are subsequently conjugated via **sulfonation** and **glucuronidation** to form more water-soluble compounds for excretion [1]. Sulfonated metabolites appear to be more common than glucuronidated ones in the pig model [1].

The following diagram illustrates the core metabolic pathway of α -tomatine and **tomatidine** based on current in vivo evidence:



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Molecular Mechanisms and Targets

Tomatidine is not just metabolized; it also actively interacts with several molecular targets, which underlie its observed pharmacological effects. The table below outlines some key identified targets and pathways.

Mechanism / Target	Biological Effect	Experimental Context
Vitamin D Receptor (VDR) Agonism [4]	Activation of AMPK signaling, leading to reduced lipid accumulation in liver cells.	In vitro (Human HepG2 hepatocytes)
NF-κB Pathway Inhibition [5]	Downregulation of inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of apoptosis.	In vivo (Rat SCI model) & in vitro
mTORC1 Signaling Activation [6]	Stimulation of protein synthesis and inhibition of skeletal muscle atrophy.	In vitro (Mouse & human myotubes) & in vivo (Mice)
ATP Synthase Inhibition [7]	Growth inhibition of certain bacterial strains, including <i>S. aureus</i> SCVs.	In vitro (Bacterial cultures)
SKN-1/Nrf2 Pathway Activation [8]	Induction of mitophagy and improvement of mitochondrial homeostasis, promoting lifespan/healthspan.	In vivo (<i>C. elegans</i>) & in vitro (Human cells)

Research Gaps and Future Directions

While current data is promising, several gaps remain in the complete understanding of **tomatidine's** pharmacokinetics:

- **Human Data:** Most findings are from animal models. **Human ADME (Absorption, Distribution, Metabolism, Excretion) studies are lacking** and are critical for drug development.
- **Absolute Bioavailability:** The efficiency of oral absorption from food or supplements is not yet quantified.
- **Tissue Distribution:** Detailed studies on how **tomatidine** and its metabolites distribute to different organs (e.g., muscle, brain, liver) are needed.
- **Kinetic Parameters:** Standard pharmacokinetic parameters like half-life, T_{max} , and clearance rates have not been established in humans.

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